molecular formula C20H14F3N3S B1678873 N-(Thiophen-2-ylmethyl)-2-(2-(trifluoromethyl)phenyl)quinazolin-4-amine CAS No. 959551-10-1

N-(Thiophen-2-ylmethyl)-2-(2-(trifluoromethyl)phenyl)quinazolin-4-amine

Cat. No. B1678873
M. Wt: 385.4 g/mol
InChI Key: QBDAEJRHUCSSPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Thiophen-2-ylmethyl)-2-(2-(trifluoromethyl)phenyl)quinazolin-4-amine (NTPQ) is a novel compound belonging to the class of quinazolin-4-amines. It has been studied for its potential applications in various scientific fields, such as in vivo and in vitro research, mechanism of action, biological activity, biochemical and physiological effects, pharmacodynamics, and advantages and limitations for laboratory experiments. NTPQ has been found to have a wide range of benefits and applications, and it is expected to be further explored in the future.

Scientific Research Applications

Synthesis and Characterization

  • One-Pot Quinazolin-4-ylidenethiourea Synthesis : This compound has been synthesized via a one-pot reaction, demonstrating its potential in streamlined chemical synthesis and characterization. The products underwent transamination reactions and were identified using various spectroscopic methods (Fathalla et al., 2001).

  • Novel Synthesis of Anti-Tubercular Agents : N-Methyl-2, 3-Dihydro Quinazolin-4-Ones linked to 1,3-Thiazole, synthesized from thiophene-2-carboxylic acid, have shown antibacterial action and have been structurally identified. They exhibited promising anti-tubercular activity against Mycobacterium tuberculosis (Nagaladinne et al., 2020).

  • Histamine Receptor Inverse Agonists : The compound has shown properties as a human H4 receptor inverse agonist. This finding is significant for exploring potential therapeutic benefits in anti-inflammatory properties (Smits et al., 2008).

Pharmacological Potential

  • IKur Inhibitors for Atrial Fibrillation : The compound's derivatives have been identified as potent IKur current blockers, showing potential in the treatment of atrial fibrillation. They exhibit selectivity and have been tested for efficacy in pharmacodynamic models (Gunaga et al., 2017).

  • Antihistaminic Agents : Novel derivatives have shown in vivo H1-antihistaminic activity, indicating potential for development into new classes of antihistaminic agents (Alagarsamy & Parthiban, 2013).

  • Antibacterial Evaluation : Certain derivatives have been synthesized and evaluated for antibacterial activity. This highlights the compound's role in developing new antibacterial agents (Badwaik et al., 2009).

Advanced Applications

  • Photoinitiators for Polymerization : Star-shaped derivatives have been developed as photoinitiators for radical and cationic polymerizations under UV and visible light, showcasing advanced applications in material science and engineering (Zhang et al., 2015).

  • Antiviral Activity : Derivatives synthesized via microwave irradiation have displayed anti-Tobacco mosaic virus activity, suggesting potential in antiviral research (Luo et al., 2012).

properties

IUPAC Name

N-(thiophen-2-ylmethyl)-2-[2-(trifluoromethyl)phenyl]quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N3S/c21-20(22,23)16-9-3-1-7-14(16)19-25-17-10-4-2-8-15(17)18(26-19)24-12-13-6-5-11-27-13/h1-11H,12H2,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDAEJRHUCSSPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3C(=N2)NCC4=CC=CS4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Thiophen-2-ylmethyl)-2-(2-(trifluoromethyl)phenyl)quinazolin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
TS Dexheimer, AS Rosenthal, DK Luci… - Journal of medicinal …, 2014 - ACS Publications
Deregulation of ubiquitin conjugation or deconjugation has been implicated in the pathogenesis of many human diseases including cancer. The deubiquitinating enzyme USP1 (…
Number of citations: 59 pubs.acs.org
Q Liang, TS Dexheimer, P Zhang, AS Rosenthal… - Nature chemical …, 2014 - nature.com
Protein ubiquitination and deubiquitination are central to the control of a large number of cellular pathways and signaling networks in eukaryotes. Although the essential roles of …
Number of citations: 225 idp.nature.com
I Murfuni, U Rass - DNA Repair in Cancer Therapy, 2016 - Elsevier
Homologous recombination (HR) is a molecular pathway involved in a multitude of processes, from the generation of genetic diversity to DNA repair and replication. HR provides a …
Number of citations: 7 www.sciencedirect.com
Q Liang - 2015 - search.proquest.com
Chapter 1 and 2: Protein ubiquitination and deubiquitination are central to the control of a large number of cellular pathways and signaling networks in eukaryotes. Although the …
Number of citations: 3 search.proquest.com

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